![molecular formula C12H9N3O3 B2626582 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile CAS No. 852702-44-4](/img/structure/B2626582.png)

2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

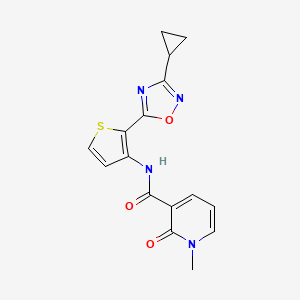

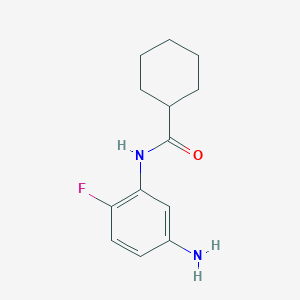

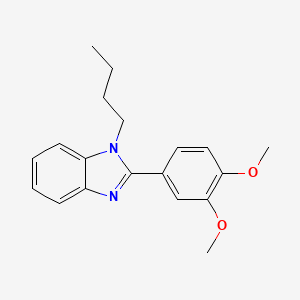

“2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile” is an organic compound that belongs to the group of amino-nitrobenzonitriles. It has a molecular weight of 243.22 and a molecular formula of C12H9N3O3 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H9N3O3 . This indicates that the compound consists of 12 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.科学的研究の応用

Chemical Synthesis and Compound Formation

2-Fluoro-5-nitrobenzonitrile, a related compound to 2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile, has been synthesized and reacted with various amines, amino acids, and NH-heteroaromatic compounds, resulting in the formation of N-(2-cyano-4-nitrophenyl) derivatives. This process has been used to study the proton magnetic resonance spectra of these derivatives, providing insights into the structural aspects of these compounds (Wilshire, 1967).

Novel Compound Synthesis

2-Aminobenzonitriles have been synthesized from 2-arylindoles through nitrosation and sequential iron(III)-catalyzed C-C bond cleavage, demonstrating a method to rapidly synthesize benzoxazinones. This synthesis method features an inexpensive iron(III) catalyst and is scalable for large preparations, showcasing the chemical's utility in creating novel organic structures (Chen et al., 2018).

Formation of Benzoxazine Derivatives

Heating 2-amino-5-nitrobenzonitrile with cyclohexanone and other ketones in the presence of a catalyst leads to the formation of novel benzoxazine derivatives. These compounds have been characterized by various spectroscopic techniques and their crystal structures have been determined through X-ray diffraction, contributing to the understanding of their chemical and physical properties (Li et al., 2006).

Hydrogen Bonding Studies

In the study of hydrogen bonding, molecules of 2-amino-3-bromo-5-nitrobenzonitrile, a compound structurally similar to this compound, have been linked by hydrogen bonds to form sheets built from alternating rings. This study provides valuable information about the hydrogen bonding capabilities of nitrobenzonitrile derivatives and their potential applications in designing new materials or molecular systems (Glidewell et al., 2002).

Hydrogenation and Chemical Transformation

The hydrogenation of nitrobenzonitriles, including compounds similar to this compound, has been studied using Raney nickel catalysts. This research highlights the influence of the position of substituents on the hydrogenation process and the formation of various intermediates, contributing to the understanding of chemical transformations of nitrobenzonitriles (Koprivova & Červený, 2008).

特性

IUPAC Name |

2-(furan-2-ylmethylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c13-7-9-6-10(15(16)17)3-4-12(9)14-8-11-2-1-5-18-11/h1-6,14H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQOVKBNYCXJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2626510.png)

![N-[(2,5-Dimethylphenyl)methyl]-N-(1-ethylsulfonylpropan-2-yl)prop-2-enamide](/img/structure/B2626513.png)

![2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2626515.png)

![Methyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2626521.png)